molecular formula C25H40O3 B044852 Methyl 5-beta-cholan-3-one-24-oate CAS No. 1173-32-6

Methyl 5-beta-cholan-3-one-24-oate

Cat. No.: B044852
CAS No.: 1173-32-6
M. Wt: 388.6 g/mol
InChI Key: SRLWMUQGWKOYLX-NAMNPDSASA-N
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Description

Methyl 5-beta-cholan-3-one-24-oate is a methyl ester derivative of 5-beta-cholanic acid, characterized by a ketone group at position 3 of the steroid nucleus and a methyl ester at position 23. Its molecular formula is C₂₅H₄₀O₄, with a molecular weight of 404.5827 g/mol . The compound’s rigid 5-beta-cholan skeleton and substituent positions influence its physicochemical properties, such as solubility, reactivity, and spectral signatures. This structure is foundational in bile acid research, with derivatives often studied for their biological activities, including antimicrobial and metabolic roles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-17,19-22H,5-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLWMUQGWKOYLX-NAMNPDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449422
Record name BIDD:PXR0105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70982-52-4
Record name BIDD:PXR0105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- typically involves the esterification of the corresponding cholanic acid derivative. One common method includes the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- undergoes various chemical reactions, including:

    Oxidation: The ketone group at the 3-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 3-oxo-, methyl ester, (5beta)- involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it can interact with bile acid receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These interactions can modulate various physiological processes, including lipid metabolism, glucose homeostasis, and inflammatory responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Similar compounds differ primarily in the positions and types of functional groups (hydroxyl, ketone, acetyloxy) on the cholanic acid backbone. Key analogs include:

Methyl 5-beta-cholan-12-alpha-ol-3-one-24-oate
  • Substituents : 12-alpha-hydroxyl, 3-keto.
  • Its molecular formula (C₂₅H₄₀O₄) matches the target compound, but stereochemical differences impact biological interactions .
Methyl 3alpha-amino-5-beta-cholan-24-oate
  • Substituents: 3-alpha-amino group.
  • Properties: The amino group confers basicity and antimicrobial activity, as demonstrated in studies on amino-functionalized cholanic acids . The molecular formula C₂₅H₄₃NO₃ (MW: 405.63 g/mol) reflects increased polarity compared to the ketone-bearing analog.
Methyl (5beta,7alpha)-7-acetoxy-3,12-dioxocholan-24-oate
  • Substituents : 7-acetoxy, 3,12-diketo.
  • Properties : The acetyloxy group at C7 and dual ketones at C3/C12 (C₂₇H₄₀O₆ , MW: 460.60 g/mol) increase steric bulk and reactivity, making this compound a candidate for synthetic modifications .

Physicochemical and Spectral Properties

Solubility and Lipophilicity
  • The methyl ester group in Methyl 5-beta-cholan-3-one-24-oate enhances lipophilicity compared to free acids (e.g., 3-Keto-5beta-cholanic acid, C₂₄H₃₈O₃, MW: 374.56 g/mol) . Hydroxyl or amino groups introduce polarity, reducing lipid bilayer permeability but improving aqueous solubility .
NMR Spectral Signatures
  • O-17 NMR : The 3-keto group in the target compound exhibits distinct quadrupolar relaxation properties compared to hydroxylated analogs. For instance, 3-alpha-hydroxyls in Methyl 3alpha-hydroxy-5-beta-cholan-24-oate show less shielding than 7-alpha or 12-alpha hydroxyls due to gamma-gauche carbon effects .
  • Mass Spectrometry : Fragmentation patterns differ significantly; for example, 3,7-dihydroxy derivatives (e.g., 3 beta,7 beta-dihydroxy-5 beta-cholan-24-oic acid) produce characteristic peaks at m/z 460 and 370 .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
This compound 3-keto C₂₅H₄₀O₄ 404.58
Methyl 5-beta-cholan-12-alpha-ol-3-one-24-oate 12-alpha-OH, 3-keto C₂₅H₄₀O₄ 404.58
Methyl 3alpha-amino-5-beta-cholan-24-oate 3-alpha-NH₂ C₂₅H₄₃NO₃ 405.63
Methyl 7-acetoxy-3,12-dioxocholan-24-oate 7-acetoxy, 3,12-diketo C₂₇H₄₀O₆ 460.60

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